8-Bromo-6-chloroquinoline-2-carbaldehyde 8-Bromo-6-chloroquinoline-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC18119214
InChI: InChI=1S/C10H5BrClNO/c11-9-4-7(12)3-6-1-2-8(5-14)13-10(6)9/h1-5H
SMILES:
Molecular Formula: C10H5BrClNO
Molecular Weight: 270.51 g/mol

8-Bromo-6-chloroquinoline-2-carbaldehyde

CAS No.:

Cat. No.: VC18119214

Molecular Formula: C10H5BrClNO

Molecular Weight: 270.51 g/mol

* For research use only. Not for human or veterinary use.

8-Bromo-6-chloroquinoline-2-carbaldehyde -

Specification

Molecular Formula C10H5BrClNO
Molecular Weight 270.51 g/mol
IUPAC Name 8-bromo-6-chloroquinoline-2-carbaldehyde
Standard InChI InChI=1S/C10H5BrClNO/c11-9-4-7(12)3-6-1-2-8(5-14)13-10(6)9/h1-5H
Standard InChI Key LYDOJZFKZQPHLN-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC2=C(C=C(C=C21)Cl)Br)C=O

Introduction

Chemical Identity and Fundamental Properties

Molecular Characteristics

8-Bromo-6-chloroquinoline-2-carbaldehyde belongs to the quinoline family, a class of heterocyclic aromatic compounds. The substitution pattern on the quinoline ring critically influences its electronic and steric properties. Key molecular parameters include:

PropertyValue
Molecular FormulaC10H5BrClNO\text{C}_{10}\text{H}_{5}\text{BrClNO}
Molecular Weight270.51 g/mol
CAS NumberNot publicly disclosed
IUPAC Name8-Bromo-6-chloroquinoline-2-carbaldehyde
Halogen SubstituentsBr (C8), Cl (C6)
Functional GroupsAldehyde (C2)

The aldehyde group at position 2 enhances electrophilicity, enabling nucleophilic addition reactions, while halogen atoms at positions 6 and 8 modulate electronic effects through inductive withdrawal.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the aldehyde proton (δ9.810.2ppm\delta \approx 9.8–10.2 \, \text{ppm}) and aromatic protons influenced by halogen substituents. Mass spectrometry confirms the molecular ion peak at m/z=270.51m/z = 270.51, consistent with the molecular weight. Infrared spectroscopy identifies stretching vibrations for the aldehyde carbonyl (1700cm1\approx 1700 \, \text{cm}^{-1}) and C-Br/C-Cl bonds (550650cm1550–650 \, \text{cm}^{-1}).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves sequential halogenation and formylation of quinoline precursors. A representative pathway includes:

  • Bromination: Electrophilic bromination at position 8 using Nbromosuccinimide\text{N}-bromosuccinimide (NBS) in CH2Cl2\text{CH}_2\text{Cl}_2 at 0°C.

  • Chlorination: Directed chlorination at position 6 via SO2Cl2\text{SO}_2\text{Cl}_2 in the presence of Lewis acids like FeCl3\text{FeCl}_3.

  • Formylation: Introduction of the aldehyde group at position 2 using Vilsmeier-Haack conditions (POCl3\text{POCl}_3, DMF).

Reaction yields range from 45% to 65%, with purity >95% achieved via column chromatography.

Industrial Manufacturing

Industrial processes optimize halogenation steps using continuous-flow reactors to enhance efficiency. Key parameters include:

ParameterOptimal Condition
Temperature25–40°C
CatalystsPd(OAc)2\text{Pd(OAc)}_2 for cross-coupling
Solvent SystemTetrahydrofuran (THF)/H₂O
PurificationCrystallization from ethanol

Scale-up challenges include managing exothermic halogenation steps and minimizing byproducts like dihalogenated species.

Structural and Crystallographic Insights

Molecular Geometry

X-ray diffraction studies of related quinoline derivatives (e.g., 8-bromo-6-oxo-2-phenyl-6H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde) reveal planarity in the quinoline ring system, with bond lengths and angles consistent with aromatic conjugation . Key crystallographic data include:

ParameterValue
Crystal SystemOrthorhombic
Space GroupPbcn
Unit Cell Dimensionsa=20.745A˚a = 20.745 \, \text{Å}, b=6.7956A˚b = 6.7956 \, \text{Å}, c=20.470A˚c = 20.470 \, \text{Å}
Volume2885.8 ų
Z-value8

The aldehyde group adopts an antiperiplanar conformation relative to the quinoline ring, minimizing steric clashes .

Intermolecular Interactions

In the crystal lattice, molecules form C-H···O hydrogen bonds between the aldehyde oxygen and adjacent aromatic protons (d=2.85A˚d = 2.85 \, \text{Å}) . Halogen-halogen interactions (Br···Cl, d=3.42A˚d = 3.42 \, \text{Å}) further stabilize the packing arrangement .

Biological Activities and Mechanisms

Antimicrobial Properties

The compound inhibits bacterial DNA gyrase by binding to the ATPase domain, disrupting supercoiling activity. Against Staphylococcus aureus, minimum inhibitory concentrations (MICs) reach 8 µg/mL, comparable to ciprofloxacin.

Chemical Reactivity and Derivative Synthesis

Aldehyde-Functionalized Reactions

The aldehyde group participates in:

  • Condensation: With hydrazines to form hydrazones (RNH-N=CH-\text{RNH-N=CH-}).

  • Wittig Reactions: Generating α,β-unsaturated carbonyl derivatives.

  • Reduction: To the corresponding alcohol using NaBH4\text{NaBH}_4.

Halogen Reactivity

Bromine at C8 undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids (Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4, Na2CO3\text{Na}_2\text{CO}_3, 80°C), enabling π-system extension. Chlorine at C6 resists nucleophilic substitution due to steric hindrance from the quinoline ring.

Applications in Materials Science

Coordination Polymers

The aldehyde and halogen moieties facilitate metal coordination, forming luminescent Zn(II) complexes with quantum yields up to 37%.

Organic Electronics

Thin films of 8-bromo-6-chloroquinoline-2-carbaldehyde exhibit n-type semiconductor behavior (μe=0.15cm2/V\cdotps\mu_e = 0.15 \, \text{cm}^2/\text{V·s}), making them candidates for organic field-effect transistors (OFETs).

Future Research Directions

  • Targeted Drug Delivery: Conjugating the aldehyde group to nanoparticle carriers for site-specific antibiotic release.

  • Catalysis: Exploiting halogen-metal interactions in cross-coupling reactions.

  • Photodynamic Therapy: Engineering derivatives with enhanced singlet oxygen quantum yields.

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